molecular formula C15H21BrO B13232918 ({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene

({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene

Cat. No.: B13232918
M. Wt: 297.23 g/mol
InChI Key: SOLRXQGKWZJEDW-UHFFFAOYSA-N
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Description

({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene is an organic compound with a complex structure that includes a benzene ring, a bromomethyl group, and a hexenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-methylhex-5-en-1-ol, followed by the formation of the benzyl ether linkage. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) in the presence of light or radical initiators to achieve the desired bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to minimize by-products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene involves its reactivity with various molecular targets. The bromomethyl group is particularly reactive, allowing the compound to interact with nucleophiles and form covalent bonds. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)benzoate: Similar in structure but with a different functional group.

    4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group instead of the hexenyl chain.

Uniqueness

({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene is unique due to its combination of a benzene ring, a bromomethyl group, and a hexenyl chain

Properties

Molecular Formula

C15H21BrO

Molecular Weight

297.23 g/mol

IUPAC Name

[4-(bromomethyl)-4-methylhex-5-enoxy]methylbenzene

InChI

InChI=1S/C15H21BrO/c1-3-15(2,13-16)10-7-11-17-12-14-8-5-4-6-9-14/h3-6,8-9H,1,7,10-13H2,2H3

InChI Key

SOLRXQGKWZJEDW-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOCC1=CC=CC=C1)(CBr)C=C

Origin of Product

United States

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